molecular formula C6H5N3O3 B8442637 2-Amino-3-nitroisonicotinaldehyde

2-Amino-3-nitroisonicotinaldehyde

Cat. No.: B8442637
M. Wt: 167.12 g/mol
InChI Key: GZBFOSXZFTWWMZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H5N3O3 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

2-amino-3-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5N3O3/c7-6-5(9(11)12)4(3-10)1-2-8-6/h1-3H,(H2,7,8)

InChI Key

GZBFOSXZFTWWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-nitropyridin-2-amine (10.0 g, 65.0 mmol) in a mixture of dioxane (400 mL) and water (50 mL) was added selenium dioxide (29.0 g, 260 mmol) and the reaction mixture was heated to 100° C. for 16 hr and then cooled to RT and filtered through a pad of celite. The pad was washed with a mixture of EtOAc/THF (3:1 v/v, 100 mL) and the combined filtrate and washings were evaporated in vacuo. The residue was partitioned between EtOAc/THF (3:1 v/v, 100 mL) and sat aq. NaHCO3 (150 mL) diluted with water (150 mL). The aq layer was separated and was extracted with EtOAc/THF (3:1 v/v, 4×100 mL) and the combined organic extracts were dried and evaporated in vacuo to afford 2-amino-3-nitroisonicotinaldehyde as a brown solid (2.73 g, 25%); Rt 0.75 min (Method 2); m/z 168 (M+H)+, (ES+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

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